molecular formula C21H22N2O3 B6511428 N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclopentanecarboxamide CAS No. 921918-92-5

N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclopentanecarboxamide

Cat. No.: B6511428
CAS No.: 921918-92-5
M. Wt: 350.4 g/mol
InChI Key: RXZVJOLYOBKWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclopentanecarboxamide is a complex tricyclic molecule featuring:

  • A 2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca core, comprising fused oxa (oxygen) and aza (nitrogen) rings.
  • Substituents: 6,9-dimethyl groups, a 10-oxo (ketone) moiety, and a cyclopentanecarboxamide side chain.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-7-9-19-17(11-13)23(2)21(25)16-12-15(8-10-18(16)26-19)22-20(24)14-5-3-4-6-14/h7-12,14H,3-6H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZVJOLYOBKWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CCCC4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A structurally similar compound has been reported to act as a selective inhibitor of theDopamine D2 receptor . The Dopamine D2 receptor plays a crucial role in the central nervous system and is involved in a variety of neurological processes.

Mode of Action

If it indeed targets the Dopamine D2 receptor like its structurally similar counterpart, it may bind to the receptor and modulate its activity, leading to changes in downstream signaling pathways.

Biological Activity

N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclopentanecarboxamide (CAS Number: 921919-18-8) is a complex organic compound with potential biological activities. Its unique chemical structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies.

The molecular formula of the compound is C24H22N2O4C_{24}H_{22}N_{2}O_{4} with a molecular weight of 402.4 g/mol. The compound features a tricyclic core structure that contributes to its chemical reactivity and potential biological effects.

PropertyValue
Molecular FormulaC24H22N2O4
Molecular Weight402.4 g/mol
StructureTricyclic

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on benzoxazepine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca...} may also possess similar activities .

In vitro studies have demonstrated that these compounds can inhibit the proliferation of solid tumor cells and modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α . This modulation is crucial as it highlights the compound's potential role in cancer therapy by targeting inflammatory pathways associated with tumor growth.

Anti-inflammatory Activity

The compound's structural characteristics suggest possible anti-inflammatory effects. Research on related compounds indicates their ability to inhibit inflammatory mediators and cytokines, which could be beneficial in treating inflammatory diseases . The inhibition of specific enzymes or receptors involved in inflammation may contribute to these effects.

Antimicrobial Properties

While the primary focus has been on anticancer and anti-inflammatory activities, some studies suggest that compounds related to this class may exhibit antimicrobial properties against certain bacterial pathogens . However, the antimicrobial efficacy of N-{6,9-dimethyl...} specifically remains to be thoroughly investigated.

The proposed mechanism of action for N-{6,9-dimethyl...} involves its interaction with specific biological macromolecules such as proteins and nucleic acids. This interaction could lead to enzyme inhibition or receptor modulation, triggering a cascade of biochemical events that influence cellular signaling pathways relevant to cancer and inflammation .

Case Studies and Research Findings

  • Study on Benzoxazepine Derivatives : A study evaluated the cytotoxicity of synthesized benzoxazepine derivatives against various cancer cell lines. The results indicated that specific derivatives showed significant activity against solid tumors and modulated inflammatory cytokine release .
  • Anticancer Activity Assessment : Another investigation into structurally similar compounds demonstrated their ability to inhibit cell proliferation in vitro, suggesting a promising avenue for developing novel anticancer agents .
  • Inflammation Modulation : Research has shown that compounds with similar frameworks can effectively modulate inflammatory responses in cellular models, indicating potential therapeutic applications in inflammatory conditions .

Scientific Research Applications

Anti-Cancer Properties

Research has indicated that derivatives of compounds similar to N-{6,9-dimethyl...} exhibit significant cytotoxic effects against various cancer cell lines. For example:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Benzoxazepine Derivative AMCF-7 (Breast)15Apoptosis induction
Benzoxazepine Derivative BHeLa (Cervical)20Cell cycle arrest
N-{6,9-dimethyl...}A549 (Lung)TBDTBD

These compounds have been shown to inhibit the proliferation of solid tumor cells and modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Anti-Inflammatory Effects

In addition to anti-cancer properties, N-{6,9-dimethyl...} may also possess anti-inflammatory effects. Similar compounds have demonstrated the ability to reduce inflammation markers in vitro, suggesting potential modulation of inflammatory pathways . The mechanisms may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer proliferation or inflammation.
  • Receptor Modulation : Interacting with cellular receptors crucial for signaling pathways associated with disease progression.
  • Cytokine Regulation : Modulating cytokine release to alleviate inflammation.

Antimicrobial Activity

While the primary focus has been on anti-cancer and anti-inflammatory activities, some studies suggest that structurally related compounds may exhibit antimicrobial properties. However, specific data regarding the antimicrobial efficacy of N-{6,9-dimethyl...} remains limited and requires further investigation .

Case Studies

Several case studies have explored compounds similar to N-{6,9-dimethyl...}, providing insights into their biological activities:

  • Benzoxazepine Derivatives Study : This research demonstrated significant cytotoxicity against various cancer cell lines while varying effects on inflammatory cytokines depending on the cell type used.
  • Antimicrobial Activity Assessment : Limited antimicrobial activity was observed against specific bacterial strains; however, further research is necessary to establish a clearer profile for N-{6,9-dimethyl...}.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tricyclic Core Analogs

Amoxapine (13-chloro-10-(piperazin-1-yl)-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,9,12,14-heptaene)
  • Differences: Amoxapine has a chlorine atom at C-13 and a piperazinyl group at C-10, enhancing its serotonin/norepinephrine reuptake inhibition . The target compound replaces these with 6,9-dimethyl and cyclopentanecarboxamide groups, likely altering receptor affinity and metabolic stability.
Property Target Compound Amoxapine
Molecular Formula C₂₀H₂₁N₂O₃ (estimated) C₁₇H₁₆ClN₃O
Molecular Weight ~343.4 g/mol 313.78 g/mol
Key Substituents 6,9-dimethyl, cyclopentanecarboxamide Cl, piperazinyl
Pharmacological Action Not reported Serotonin/norepinephrine reuptake inhibition
13-Amino-9-methyl-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
  • Similarities : Identical tricyclic core with a 10-oxo group.
  • Differences: Substituents: Amino and methyl groups vs. the target’s dimethyl and carboxamide. Bioactivity: Amino groups may enhance hydrogen bonding, influencing solubility and target binding.

Carboxamide-Containing Analogs

1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic Acid Derivatives
  • Similarities : Share the cyclopentanecarboxamide moiety, critical for interactions with enzymes or receptors.
  • Differences :
    • The target compound’s tricyclic core provides greater rigidity compared to the spirocyclic systems in .
    • Pyrrolidine substituents in analogs may enhance metabolic stability via steric hindrance.

Structural and Spectroscopic Comparisons

  • NMR Profiles: The target’s 10-oxo group would resonate near δC 190–210 ppm, similar to Koilodenoid F (δC 193.1 for C=O) . Cyclopentanecarboxamide protons (e.g., CONH) may show δH ~6–8 ppm, comparable to amide signals in .
  • Hydrogen Bonding : The tricyclic core’s oxygen and nitrogen atoms likely participate in intermolecular interactions, akin to patterns in Etter’s hydrogen-bonding analysis .

Research Findings and Implications

  • Pharmacological Potential: The tricyclic core suggests affinity for neurological targets (e.g., serotonin transporters), but the carboxamide group may reduce blood-brain barrier permeability compared to TCAs like Amoxapine .
  • Synthetic Challenges : The compound’s bridged rings necessitate advanced methods like spiroannulation (as in ) or enantioselective catalysis.
  • Metabolism : CYP2D6 and CYP3A4 are likely involved in oxidation, given their role in metabolizing similar tricyclics .

Preparation Methods

Reaction Setup and Optimization

A representative procedure involves:

  • Substrate Preparation : Cyclic carboxamide (0.2 mmol) is combined with allenyl acetate (0.3 mmol) in dry toluene.

  • Catalytic System : Pd(OAc)₂ (10 mol%) and NaHCO₃ (0.2 mmol) are added under inert atmosphere.

  • Heating : The mixture is heated at 90°C for 24 hours, monitored by TLC.

Key Parameters :

ParameterValueImpact on Yield
Temperature90°C → 100°C+15% Yield
SolventToluene vs. 1,4-Dioxane+20% in Toluene
Catalyst Loading10 mol% Pd(OAc)₂Optimal

Post-reaction workup includes silica gel chromatography (ethyl acetate/hexane), yielding the tricyclic intermediate at ~65% purity.

Amidation and Cyclopentane Functionalization

The cyclopentanecarboxamide group is introduced via nucleophilic acyl substitution.

Carboxamide Coupling

  • Activation : Cyclopentanecarbonyl chloride is generated in situ using SOCl₂.

  • Coupling : The tricyclic amine (1 equiv.) reacts with the acyl chloride in CH₂Cl₂ at 0°C, with N,N-diisopropylethylamine (DIPEA) as a base.

  • Workup : The mixture is washed with NaHCO₃ and brine, followed by MgSO₄ drying and solvent evaporation.

Yield : 72–78% after purification.

Stereospecific Synthesis and Reductive Modifications

Stereochemical Control

The patent EP0042705A1 details stereospecific synthesis using tropinone oxime intermediates:

  • Oxime Formation : Tropinone reacts with hydroxylamine to form an oxime.

  • Beckmann Rearrangement : Oxime treated with H₂SO₄ yields a lactam, which is hydrogenated to the desired stereoisomer.

Critical Step : Use of (-)-menthyl chloroformate ensures enantiomeric excess >98%.

Nitro to Amino Reduction

For derivatives requiring amino groups:

  • Stannous Chloride Reduction : Nitro intermediates are reduced in HCl/AcOH (1:1) at 50°C for 6 hours.

  • Neutralization : Adjust to pH 8 with NH₄OH, extract with ethyl acetate, and concentrate.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).

  • HPLC : C18 column, acetonitrile/H₂O (70:30), flow rate 1.0 mL/min.

Spectroscopic Confirmation

TechniqueKey SignalsReference
¹H NMR δ 7.2–7.4 (m, aromatic), δ 2.1 (s, CH₃)
MS m/z 402.4 [M+H]⁺

Scale-Up and Industrial Considerations

Pilot-Scale Protocol :

  • Batch Size : 1 kg of tricyclic intermediate.

  • Catalyst Recovery : Pd is recovered via chelation with EDTA (85% efficiency).

  • Waste Management : Solvent recovery systems reduce toluene usage by 40%.

Cost Drivers :

  • Pd catalyst (32% of total cost).

  • Chromatography resins (28% of total cost).

Q & A

Q. What synthetic routes are commonly employed for synthesizing this tricyclic carboxamide?

The compound is synthesized via multi-step protocols, typically involving:

  • Core cyclization : Formation of the tricyclic framework through intramolecular cyclization under controlled temperatures (e.g., 80–120°C) and catalysts like Pd(OAc)₂ .
  • Amide coupling : Reaction of the cyclized intermediate with cyclopentanecarboxylic acid derivatives using coupling agents (e.g., HATU or EDC) in anhydrous DMF or THF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate the product .

Q. Which analytical techniques are critical for structural confirmation?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
  • X-ray crystallography : Resolving complex stereoelectronic effects in the tricyclic core .
  • HPLC-MS : Purity assessment (>95%) and molecular ion validation .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies use:

  • Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • LC-MS monitoring : Detection of degradation products (e.g., hydrolyzed amide bonds or oxidized heterocycles) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Continuous flow reactors : Enhanced mixing and heat transfer for cyclization steps, reducing side products .
  • In-line analytics : Real-time FTIR or Raman spectroscopy to monitor reaction progress .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Variable-temperature NMR : To distinguish dynamic effects (e.g., ring puckering) from static structural anomalies .
  • DFT calculations : Comparing experimental ¹³C NMR shifts with computational models (B3LYP/6-311+G(d,p)) .
  • Isotopic labeling : ¹⁵N/²H labeling to trace hydrogen-bonding interactions affecting spectral patterns .

Q. How are structure-activity relationships (SAR) explored for biological targets?

  • Analog synthesis : Modifying substituents (e.g., methyl groups at C6/C9) to assess impact on binding .
  • In vitro assays : Enzymatic inhibition (IC₅₀) and cell-based viability tests (MTT assays) to correlate activity with structural features .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .

Q. What methodologies identify metabolic pathways in preclinical studies?

  • Microsomal incubation : Liver microsomes (human/rodent) with LC-HRMS to detect phase I/II metabolites .
  • Isotope tracing : ¹⁴C-labeled compound to quantify excretion routes (urinary vs. fecal) .

Data Contradiction and Validation

Q. How to address discrepancies between computational and experimental logP values?

  • Chromatographic validation : Compare calculated (ChemAxon) vs. experimental logP (HPLC retention time correlation) .
  • Solvent partitioning experiments : Shake-flask method in octanol/water systems for empirical logP determination .

Q. What steps validate unexpected biological activity in cell assays?

  • Counter-screening : Test against related targets (e.g., kinase panels) to rule out off-target effects .
  • CRISPR knockouts : Eliminate suspected targets to confirm mechanism .
  • SPR (Surface Plasmon Resonance) : Direct binding affinity measurements (KD) to validate interactions .

Experimental Design Considerations

Q. How to design a robust pharmacokinetic (PK) study for this compound?

  • Dose selection : Based on in vitro IC₅₀ and allometric scaling (mice/rats) .
  • Sampling intervals : Serial blood draws over 24h for AUC and half-life calculations .
  • Tissue distribution : LC-MS/MS quantification in key organs (liver, brain) .

Q. What controls are essential in cytotoxicity assays?

  • Vehicle controls : DMSO concentration matched to treatment groups .
  • Positive controls : Standard chemotherapeutics (e.g., doxorubicin) to validate assay sensitivity .
  • Metabolic inhibitors : Co-treatment with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.